3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a chemical compound with the molecular formula C16H10F3NO. It is known for its unique structure, which includes a trifluorophenyl group and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and 3-bromopropionitrile.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4,5-trifluorobenzaldehyde with magnesium in anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with 3-bromopropionitrile to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Environmental Applications:
Mechanism of Action
The mechanism of action of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorophenylacetic acid
Comparison
Compared to similar compounds, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE stands out due to its unique combination of a trifluorophenyl group and a benzonitrile moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOBUBRFKADNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644998 |
Source
|
Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-72-5 |
Source
|
Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.